molecular formula C7H11NO2 B15109653 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid

2-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B15109653
M. Wt: 141.17 g/mol
InChI Key: CTEJCUWWERYECB-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H11NO2 This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium catalysts and controlled reaction conditions to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure that includes a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-4-5(7)2-1-3-8-7/h5,8H,1-4H2,(H,9,10)

InChI Key

CTEJCUWWERYECB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(NC1)C(=O)O

Origin of Product

United States

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